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molecular formula C8H6ClNO3 B1596323 3-Methyl-2-nitrobenzoyl chloride CAS No. 50424-93-6

3-Methyl-2-nitrobenzoyl chloride

Cat. No. B1596323
M. Wt: 199.59 g/mol
InChI Key: YVHZCFAUJFDIJY-UHFFFAOYSA-N
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Patent
US04456471

Procedure details

In this example 2.14 moles of 3-methyl-2-nitrobenzoic acid were refluxed with 6.43 moles (468 ml) of thionyl chloride for three hours and then allowed to stand overnight. The mixture was then again refluxed until the mixture turned a dark brown color. Excess thionyl chloride was removed by evaporation affording 434.4 g of the title product.
Quantity
2.14 mol
Type
reactant
Reaction Step One
Quantity
468 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].S(Cl)([Cl:16])=O>>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([Cl:16])=[O:6])[C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
2.14 mol
Type
reactant
Smiles
CC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
468 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then again refluxed until the mixture
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was removed by evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C(=O)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 434.4 g
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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